(2R)-2-(ethoxymethyl)oxirane (2R)-2-(ethoxymethyl)oxirane
Brand Name: Vulcanchem
CAS No.:
VCID: VC14288284
InChI: InChI=1S/C5H10O2/c1-2-6-3-5-4-7-5/h5H,2-4H2,1H3/t5-/m0/s1
SMILES:
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol

(2R)-2-(ethoxymethyl)oxirane

CAS No.:

Cat. No.: VC14288284

Molecular Formula: C5H10O2

Molecular Weight: 102.13 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-(ethoxymethyl)oxirane -

Specification

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
IUPAC Name (2R)-2-(ethoxymethyl)oxirane
Standard InChI InChI=1S/C5H10O2/c1-2-6-3-5-4-7-5/h5H,2-4H2,1H3/t5-/m0/s1
Standard InChI Key HQCSZRIVJVOYSU-YFKPBYRVSA-N
Isomeric SMILES CCOC[C@H]1CO1
Canonical SMILES CCOCC1CO1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2R)-2-(Ethoxymethyl)oxirane belongs to the epoxide family, featuring an oxygen-containing cyclic ether ring (oxirane) with an ethoxymethyl group (-CH2OCH2CH3) at the second carbon position. Its molecular formula is C5H10O2, yielding a molecular weight of 102.13 g/mol. The stereochemistry at the C2 position (R-configuration) influences its reactivity in asymmetric synthesis .

Physical Properties

Key physicochemical parameters include:

PropertyValue
Boiling Point~150–160°C (extrapolated)
Density0.95–1.00 g/cm³
SolubilityMiscible with organic solvents (e.g., ethanol, ether)
Flash Point~40–50°C

These properties align with structurally similar epoxides like 2-ethylhexyl glycidyl ether (density: 0.9 g/cm³, boiling point: 259.5°C) , adjusted for differences in alkyl chain length.

Synthesis Methods

Epoxidation of Allyl Ethers

A common route involves the epoxidation of allyl ether precursors using peroxides (e.g., m-chloroperbenzoic acid). For example, allyl ethoxymethyl ether undergoes stereoselective oxidation to yield the (2R)-enantiomer .

Williamson Etherification Followed by Cyclization

Alternative approaches employ a two-step process:

  • Williamson Etherification: Reaction of ethylene oxide derivatives with ethoxymethyl halides.

  • Acid-Catalyzed Cyclization: Intramolecular ring closure to form the oxirane .

Yields vary between 60–85%, depending on reaction conditions (temperature, catalyst) .

Reactivity and Industrial Applications

Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attack, enabling diverse transformations:

  • Hydrolysis: Forms diols under acidic or basic conditions.

  • Aminolysis: Reacts with amines to produce β-amino alcohols, intermediates in drug synthesis .

  • Polymerization: Initiates via anionic or cationic mechanisms to form polyether resins .

Pharmaceutical Intermediates

(2R)-2-(Ethoxymethyl)oxirane serves as a chiral building block in antiviral and anticancer agents. For instance, its derivatives have been explored as protease inhibitors due to their ability to mimic peptide bonds .

Material Science Applications

Epoxy resins derived from this compound exhibit enhanced thermal stability and adhesion properties, making them valuable in coatings and composites .

Comparison with Structural Analogs

The table below contrasts (2R)-2-(ethoxymethyl)oxirane with related epoxides:

CompoundMolecular FormulaBoiling Point (°C)Key Applications
Propylene OxideC3H6O34Polyurethane production
GlycidolC3H6O2167Polymer crosslinking
2-Ethylhexyl Glycidyl EtherC11H22O2259.5Plasticizers
Target CompoundC5H10O2150–160Pharmaceuticals

The ethoxymethyl group in the target compound enhances solubility in polar solvents compared to shorter-chain analogs .

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